Hydrogen Bond Donor Count: Methyl Ester (0 HBD) vs. Carboxylic Acid (1 HBD) — Implications for Membrane Permeability and Prodrug Design
The methyl ester of Methyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate possesses zero hydrogen bond donors (HBD = 0), compared to the corresponding carboxylic acid analog (CAS 1803599-29-2) which carries one hydrogen bond donor from the -COOH group (HBD = 1). Both values are computed by Cactvs 3.4.8.24 within PubChem and therefore benefit from a consistent computational methodology [1][2]. The absence of an H-bond donor in the methyl ester is a recognized molecular design feature for improving passive membrane permeability and oral bioavailability, as each additional H-bond donor has been empirically associated with reduced permeability in Caco-2 and PAMPA models across multiple chemical series [3].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 0 HBD (methyl ester) |
| Comparator Or Baseline | 1 HBD for 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylic acid (CAS 1803599-29-2) |
| Quantified Difference | ΔHBD = 1 (absence vs. presence of exchangeable proton) |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem); consistent computational method across both compounds |
Why This Matters
For procurement decisions in medicinal chemistry programs targeting oral bioavailability, the methyl ester's zero HBD count avoids the permeability penalty associated with the free carboxylic acid, making it the preferred intermediate when the target molecule requires transient ester protection of the carboxylate or when the final active species itself is an ester prodrug.
- [1] PubChem. Methyl 1-(2-benzyloxyethyl)cyclopropanecarboxylate (CID 156027982) — Computed Properties. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] PubChem. 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid (CID 75481220) — Computed Properties. National Center for Biotechnology Information. Accessed May 2026. View Source
- [3] Veber DF, Johnson SR, Cheng HY, Smith BR, Ward KW, Kopple KD. Molecular properties that influence the oral bioavailability of drug candidates. J Med Chem. 2002;45(12):2615-2623. doi:10.1021/jm020017n. View Source
